molecular formula C13H11ClN2OS B3036190 (E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine CAS No. 339014-87-8

(E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine

Cat. No.: B3036190
CAS No.: 339014-87-8
M. Wt: 278.76 g/mol
InChI Key: MTSSCKHSGPTSLQ-CXUHLZMHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, would likely contribute to the compound’s aromaticity, while the chlorophenyl group could influence its reactivity . The methoxyamine group could also play a role in the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. For example, the compound could potentially undergo electrophilic aromatic substitution reactions, influenced by the presence of activating or deactivating groups . It could also participate in oxidation reactions and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature of its functional groups and the intermolecular forces between its molecules . Its reactivity would be influenced by factors such as its aromaticity and the presence of electron-donating or electron-withdrawing groups .

Scientific Research Applications

1. Organic Chemistry and Synthesis

In organic chemistry, derivatives of pyridine, such as (E)-({6-[(2-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)(methoxy)amine, are explored for their unique properties and potential applications. For example, Nedolya et al. (2018) investigated transformations of related compounds under acid catalysis, leading to derivatives of 5,6-dihydropyridin-2(1H)-one and tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine. This research highlights the chemical reactivity and potential for creating new compounds with diverse applications in organic synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

2. Catalyst Development

Compounds structurally related to the subject chemical are used in the development of catalysts. For instance, Nyamato et al. (2015) synthesized (imino)pyridine ligands for use in palladium(II) complexes. These complexes showed promise as selective catalysts in ethylene dimerization, demonstrating the potential of pyridine derivatives in catalytic applications (Nyamato, Ojwach, & Akerman, 2015).

3. Antimicrobial and Anticancer Properties

The derivatives of pyridine compounds are also explored for their biological activities. Katariya et al. (2021) reported the synthesis of pyridyl-pyrazolines with potential anticancer and antimicrobial properties. This research underscores the importance of pyridine derivatives in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

4. Anti-Tubercular Applications

Furthermore, pyridine derivatives show promise in anti-tubercular treatments. Manikannan et al. (2010) synthesized a series of pyridine derivatives, one of which showed significant inhibition of Mycobacterium tuberculosis. This research demonstrates the potential therapeutic applications of these compounds in treating tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with various biological targets. Without specific experimental data, it’s challenging to identify the exact targets and their roles .

Mode of Action

The compound’s mode of action is likely to involve the formation of oximes, a class of imines . Oximes are formed when aldehydes or ketones react with hydroxylamine . In this case, the compound might interact with its targets, leading to changes at the molecular level. The exact nature of these interactions and the resulting changes are yet to be determined .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to form oximes . Oximes are involved in numerous biochemical reactions, including those in the catecholamine neurotransmitter pathways . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential to form oximes, it might induce changes at the molecular level, possibly affecting cellular functions . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules . .

Future Directions

The future directions for research involving this compound could include exploring its potential uses in various fields, such as organic synthesis, medicinal chemistry, and materials science . For example, it could be studied for its potential use as a catalyst, a pharmaceutical ingredient, or a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

(E)-1-[6-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-17-16-9-10-6-7-13(15-8-10)18-12-5-3-2-4-11(12)14/h2-9H,1H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSSCKHSGPTSLQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CN=C(C=C1)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CN=C(C=C1)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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